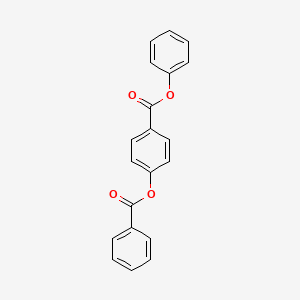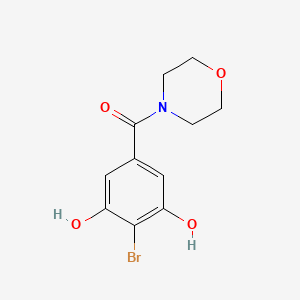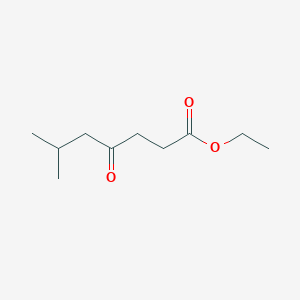
Ethyl 6-methyl-4-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-4-oxoheptanoate is an organic compound with the molecular formula C10H18O3 It is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 6-methyl-4-oxoheptanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with 1-bromo-3-methylbutane under basic conditions to yield the desired ester .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification through distillation, and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-methyl-4-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of 6-methyl-4-oxoheptanoic acid.
Reduction: Formation of 6-methyl-4-hydroxyheptanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-methyl-4-oxoheptanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 6-methyl-4-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The carbonyl group can also form hydrogen bonds with biological molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Ethyl 6-methyl-4-oxoheptanoate can be compared with similar compounds such as:
Ethyl 4-oxopentanoate: Both compounds are esters with a carbonyl group, but differ in the length and branching of their carbon chains.
Ethyl 6-methyl-5-oxoheptanoate: This compound has a similar structure but with a different position of the carbonyl group.
Propriétés
Numéro CAS |
57753-63-6 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
ethyl 6-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
BPPDNSREFWRLJM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


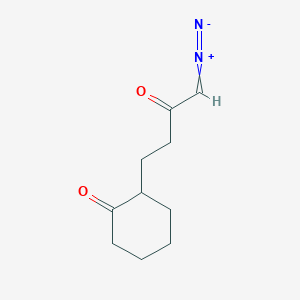
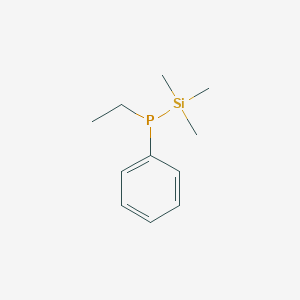

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)

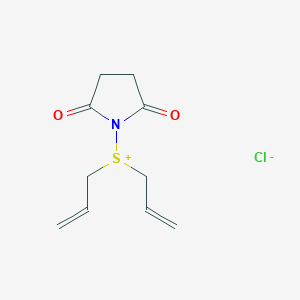
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)

![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)

![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
